(R)-(+)-4-Methoxymandelonitrile
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if applicable.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and their chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties may include its acidity or basicity, its reactivity with other substances, and its behavior under various conditions.Scientific Research Applications
“®-(+)-4-Methoxymandelonitrile” is a biochemical used in proteomics research . It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 . It’s a useful intermediate in the preparation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols .
- Synthesis of (S)-Tembamide
- Field : Biochemistry and pharmaceuticals .
- Application Summary : This compound is used in a multi-catalytic route for the synthesis of (S)-Tembamide . Enantiopure β-amino alcohols like (S)-Tembamide are significant building blocks for the synthesis of active pharmaceutical ingredients .
- Methods and Procedures : The process involves a two-step catalytic route that converts 4-anisaldehyde into a β-amino alcohol derivative, (S)-Tembamide, with excellent enantiopurity . The initial step is a concurrent biocatalytic cascade for the synthesis of (S)-4-methoxymandelonitrile benzoate . The O-benzoyl cyanohydrin is then converted to (S)-Tembamide in a hydrogenation reaction catalyzed by Raney Ni .
- Results and Outcomes : The process results in the synthesis of (S)-Tembamide with 98% enantiomeric excess . The strategy might be transferrable to the synthesis of other N-acyl-β-amino alcohols .
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves identifying areas where further research is needed. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.
For a specific compound like “®-(+)-4-Methoxymandelonitrile”, you would need to search the scientific literature to find relevant papers and then analyze those papers to gather this information. Tools like PubMed for biomedical literature, SciFinder for chemical literature, and Google Scholar can be useful for this purpose. Please note that this is a general approach and the specific details may vary depending on the nature of the compound and the available information.
properties
IUPAC Name |
(2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDAAMXETLHTER-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473038 | |
Record name | (R)-(+)-4-Methoxymandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Methoxymandelonitrile | |
CAS RN |
97070-73-0 | |
Record name | (R)-(+)-4-Methoxymandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-Methoxymandelonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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